Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate CAS number and physical properties
Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate CAS number and physical properties
Executive Summary & Chemical Identity
In modern structure-based drug design (SBDD), the strategic positioning of basic amines and aromatic spacers is critical for navigating complex protein binding pockets. Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate represents a highly specialized molecular building block that combines a lipophilic thiazole core with the distinct angular exit vector of a 3-substituted piperidine ring.
While its regioisomer, the 4-piperidinyl analog, is widely cataloged (CAS Number: 2094565-87-2) [1], the 3-piperidinyl variant is a bespoke intermediate often synthesized on-demand for proprietary screening libraries. The shift from a 4-position to a 3-position substitution fundamentally alters the spatial trajectory of the basic nitrogen, enabling unique salt-bridge formations with target aspartate or glutamate residues that the linear 4-substituted analog cannot achieve.
Structural Identifiers
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IUPAC Name: Ethyl 4-methyl-2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate
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Molecular Formula: C₁₂H₁₈N₂O₂S
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SMILES: CCOC(=O)c1sc(nc1C)C2CCCNC2
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CAS Number: Unassigned in public repositories (Custom Building Block); Regioisomer analog (4-piperidinyl) is CAS 2094565-87-2 [2].
Physicochemical Profiling
Understanding the physicochemical properties of this scaffold is essential for predicting its behavior in subsequent coupling reactions and its pharmacokinetic potential. The data below represents a synthesis of calculated parameters and empirical data derived from closely related thiazole-carboxylate analogs [3].
Table 1: Quantitative Physicochemical Properties
| Property | Value | Scientific Implication |
| Molecular Weight | 254.35 g/mol | Ideal low-molecular-weight fragment for lead optimization. |
| Topological Polar Surface Area (tPSA) | 61.4 Ų | Excellent predicted membrane permeability; suitable for CNS targets. |
| Calculated LogP (cLogP) | 1.8 - 2.2 | Balanced lipophilicity, minimizing non-specific hydrophobic binding. |
| pKa (Piperidine NH) | ~9.8 | Protonated at physiological pH, acting as a strong H-bond donor. |
| Hydrogen Bond Donors | 1 | Provided by the secondary amine of the piperidine ring. |
| Hydrogen Bond Acceptors | 4 | Provided by the thiazole nitrogen and the ester oxygens. |
Mechanistic Role in Drug Discovery
The architecture of Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate is deliberately designed to serve as a versatile pharmacophore. The thiazole ring acts as a rigid, bioisosteric spacer that can engage in π−π stacking with aromatic residues (e.g., Tyrosine, Phenylalanine) in a target's active site. Meanwhile, the ethyl carboxylate group at the 5-position serves as a synthetic handle for future amidation or saponification, while also providing a localized lipophilic patch.
Pharmacophore interaction map of the thiazole-piperidine scaffold with a generic protein target.
Synthetic Workflows & Protocols
To ensure high yield and prevent epimerization or unwanted side reactions, the synthesis of this compound relies on a modified Hantzsch thiazole synthesis. The piperidine nitrogen must be protected (typically with a Boc group) to prevent it from interfering with the cyclization process.
Synthetic workflow for Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate.
Step-by-Step Methodology
Step 1: Synthesis of 1-Boc-piperidine-3-carbothioamide
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Causality: Converting the primary amide to a thioamide is required for the subsequent condensation with an α -haloketone. Lawesson's reagent is chosen over Phosphorus pentasulfide ( P4S10 ) because it operates under milder conditions, preventing the cleavage of the acid-sensitive Boc protecting group.
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Protocol:
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Dissolve 1-Boc-piperidine-3-carboxamide (1.0 eq) in anhydrous THF (0.2 M) under a nitrogen atmosphere.
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Add Lawesson's reagent (0.6 eq) in a single portion.
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Stir the reaction mixture at room temperature for 4 hours.
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Quench with saturated aqueous NaHCO3 and extract with Ethyl Acetate (3x).
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Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo.
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Step 2: Hantzsch Thiazole Cyclization
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Causality: The cyclization relies on the nucleophilic attack of the thioamide sulfur onto the α -carbon of ethyl 2-chloroacetoacetate, followed by dehydration. Anhydrous ethanol is used as the solvent to prevent premature hydrolysis of the ethyl ester.
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Protocol:
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Dissolve the crude thioamide (1.0 eq) in anhydrous ethanol (0.15 M).
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Add ethyl 2-chloroacetoacetate (1.2 eq) dropwise at room temperature.
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Heat the mixture to reflux (80 °C) for 12 hours.
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Cool to room temperature, concentrate the solvent, and purify via flash column chromatography (Hexane:EtOAc gradient) to isolate the Boc-protected thiazole.
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Step 3: Boc Deprotection
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Causality: Removal of the Boc group exposes the secondary amine, generating the final active building block. Using 4N HCl in dioxane yields the compound as a stable hydrochloride salt, which is easier to handle and less prone to oxidation than the free base.
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Protocol:
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Dissolve the Boc-protected thiazole in minimal Dichloromethane (DCM).
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Add 4N HCl in Dioxane (10.0 eq).
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Stir at room temperature for 2 hours until gas evolution ceases.
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Evaporate the solvent under reduced pressure. Triturate the resulting solid with cold diethyl ether, filter, and dry under high vacuum to yield the final hydrochloride salt.
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Analytical Validation System
Every robust synthetic protocol must be a self-validating system. The following analytical checkpoints ensure the structural integrity and purity of the compound at the final stage.
Table 2: Analytical Validation Parameters
| Analytical Technique | Expected Observation | Validation Purpose |
| LC-MS (ESI+) | m/z=255.1 [M+H]+ | Confirms the exact mass of the deprotected product. Loss of m/z=355.1 confirms complete Boc removal. |
| ¹H-NMR (400 MHz, DMSO-d₆) | Absence of 9H singlet at ~1.40 ppm. | Verifies complete cleavage of the tert-butyl group. |
| ¹H-NMR (400 MHz, DMSO-d₆) | Quartet at ~4.20 ppm (2H) and Triplet at ~1.25 ppm (3H). | Confirms the integrity of the ethyl ester group (no hydrolysis occurred). |
| ¹H-NMR (400 MHz, DMSO-d₆) | Singlet at ~2.60 ppm (3H). | Confirms the presence of the 4-methyl group on the thiazole ring. |
| TLC (DCM:MeOH 9:1) | Rf≈0.2 (Ninhydrin active). | Confirms the presence of a free secondary amine (stains pink/purple with Ninhydrin). |
Conclusion
Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate is a highly valuable, albeit niche, synthetic intermediate. By leveraging the specific angular geometry of the 3-piperidinyl substitution, drug development professionals can explore novel chemical space that is inaccessible with standard linear analogs. Strict adherence to the self-validating Hantzsch cyclization and deprotection protocols ensures the generation of high-purity material ready for downstream library synthesis and hit-to-lead optimization.
References
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Chemspace. "Ethyl 4-methyl-2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate dihydrochloride - C12H20Cl2N2O2S | CSSS00025784095". Chemspace Database. Available at: [Link]
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National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 11149707, Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate". PubChem Database. Available at:[Link]
